Altersolanol A

Descripción general

Descripción

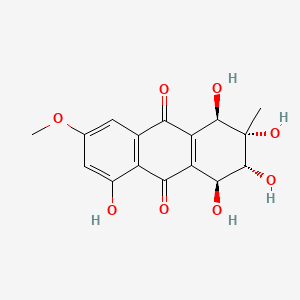

Altersolanol A is a naturally occurring tetrahydroanthraquinone derivative isolated from various fungal species, including Phomopsis sp., Alternaria solani, and Stemphylium globuliferum . It is known for its potent cytotoxic and antimicrobial properties, making it a compound of significant interest in medicinal chemistry and pharmacology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The first enantioselective total synthesis of Altersolanol A involves an asymmetric Diels–Alder cycloaddition promoted by ®-3,3′-diphenyl-BINOL/boron Lewis acid . This key step yields the tetrahydroanthraquinone core with excellent diastereo- and enantioselectivity (>95:5 dr and 98:2 er) .

Industrial Production Methods: Currently, this compound is primarily obtained through extraction from fungal cultures. The extraction process typically involves dichloromethane/methanol (1:1) extraction followed by concentration and subsequent ethyl acetate extraction of the concentrate .

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

Altersolanol A undergoes redox transformations influenced by its quinone moiety and hydroxyl groups.

Oxidation

-

Quinone Stability : The anthraquinone core resists further oxidation under mild conditions but can participate in electron-transfer reactions .

-

Side-Chain Oxidation : Hydroxyl groups at C-1, C-2, C-3, and C-8 are susceptible to oxidation. For example, treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes secondary alcohols to ketones5 .

Reduction

-

Quinone Reduction : The conjugated diketone system is reduced to hydroquinone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)9. This reaction is reversible under aerobic conditions .

-

Selective Reduction : The C-3 carbonyl group can be selectively reduced to a secondary alcohol without affecting other functionalities .

Substitution Reactions

This compound participates in nucleophilic substitution and protection/deprotection reactions.

Acetylation

-

Full Acetylation : Treatment with acetic anhydride (Ac₂O) in pyridine converts all hydroxyl groups to acetates, forming the pentaacetate derivative (C₂₈H₂₈O₁₃) .

-

Partial Acetylation : Controlled conditions yield mono- or triacetates, depending on reaction time and reagent stoichiometry .

| Derivative | Reagents | Products Formed | Reference |

|---|---|---|---|

| Pentaacetate | Ac₂O, pyridine | C₂₈H₂₈O₁₃ | |

| Triacetate | Ac₂O, H₂SO₄ | C₂₂H₂₂O₁₁ |

Isopropylidene Protection

-

Reacting this compound with acetone and sulfuric acid forms a monoisopropylidene acetonide, protecting vicinal diols at C-2 and C-3 .

Dimerization and Oxidative Coupling

This compound dimerizes via C-8–C-8′ oxidative coupling, forming atropisomers:

-

Products : Alterporriols E and F, identified as rotamers with axial chirality .

-

Conditions : Oxidative coupling occurs in vitro under acidic or enzymatic conditions, yielding dimers with bathochromic UV shifts (λₘₐₓ ~458 nm) .

Aromatization and Rearrangements

Acetonide derivatives undergo thermal or acid-catalyzed aromatization:

-

Acyl Migration : Heating this compound acetonide triacetate (C₁₉H₂₀O₈) in acetonitrile/HCl induces acyl shifts, forming naphthoquinone derivatives .

-

Methyl Migration : Aromatization of dimethylether monoacetate derivatives produces methyl-shifted products .

Biochemical Interactions

This compound interacts with cellular targets via redox-mediated mechanisms:

-

Kinase Inhibition : Binds to ATP pockets of kinases, disrupting phosphorylation cascades .

-

Apoptosis Induction : Cleaves caspase-3 and -9 via redox cycling, generating reactive oxygen species (ROS) .

Structural and Stereochemical Analysis

Aplicaciones Científicas De Investigación

Cytotoxic Properties

Altersolanol A has been extensively studied for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity towards human trophoblasts, particularly in choriocarcinoma cells. The following findings highlight its mechanisms of action:

- Cell Cycle Arrest : this compound induces cell cycle arrest at different phases depending on the cell type. In choriocarcinoma JEG-3 cells, it causes G2/M phase arrest, while in normal trophoblasts (HTR-8/SVneo), it induces S phase arrest. This is associated with the downregulation of cell cycle-related checkpoint proteins and an increase in p21 levels .

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by increasing the Bax/Bcl-2 ratio and activating caspases 3 and 9. It also disrupts mitochondrial membrane potential and stimulates reactive oxygen species (ROS) production, leading to cytochrome c release .

- Inhibition of Migration and Invasion : this compound reduces the migratory and invasive capabilities of cancer cells by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for tumor metastasis .

Potential Cancer Therapeutics

Given its potent cytotoxic effects, this compound is being explored as a potential therapeutic agent in cancer treatment:

- Targeting Estrogen Receptor Positive Cancers : Although primarily focused on Altersolanol B, studies suggest that similar compounds may affect estrogen receptor signaling pathways. This compound could potentially be investigated for its ability to modulate estrogen receptor activity in breast cancer cells .

- Combination Therapies : The compound's ability to inhibit key signaling pathways involved in cancer progression highlights its potential role in combination therapies aimed at enhancing the efficacy of existing treatments while minimizing side effects associated with multi-agent regimens .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits a range of other biological activities:

- Antimicrobial Effects : this compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness in inhibiting microbial growth suggests potential applications in developing new antimicrobial agents .

- Phytotoxic Activities : Research indicates that this compound possesses phytotoxic effects, which could be harnessed for agricultural applications to control unwanted plant species or pathogens affecting crops .

Case Studies and Research Findings

The following table summarizes key research findings related to this compound:

Mecanismo De Acción

Altersolanol A exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the mitochondrial-mediated intrinsic apoptosis pathway by increasing the Bax/Bcl-2 ratio and decreasing caspase-3 and caspase-9 levels . This compound also interferes with the respiratory chain in bacterial membranes, acting as an electron acceptor and enhancing NADH oxidation .

Comparación Con Compuestos Similares

Altersolanol B: Another tetrahydroanthraquinone with similar antimicrobial and cytotoxic properties.

Bostrycin: Exhibits anticancer activity and is structurally related to Altersolanol A.

Brefeldin A: Known for its anticancer activity and inhibition of the HIV-1 virus.

Uniqueness: this compound is unique due to its high selectivity and potency against a broad spectrum of cancer cell lines and its ability to induce apoptosis through multiple pathways . Its dual antimicrobial and cytotoxic activities make it a versatile compound for various scientific research applications .

Actividad Biológica

Altersolanol A is a naturally occurring compound derived from various fungal species, particularly from the genus Alternaria and Stemphylium. This compound has garnered attention in recent years due to its diverse biological activities, including significant anticancer properties, antimicrobial effects, and potential anti-diabetic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Source

This compound is classified as a tetrahydroanthraquinone, characterized by its unique anthraquinone scaffold. It has been isolated from different fungal species, notably Alternaria solani and Stemphylium globuliferum, which are known for their bioactive secondary metabolites. The structural features of this compound are critical for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Mechanism of Action

Research indicates that this compound exhibits potent anticancer activity through several mechanisms:

- Induction of Apoptosis : this compound triggers apoptosis in cancer cells by activating caspases, specifically caspase-3 and -9. This process involves the cleavage of these proteins and a reduction in anti-apoptotic protein levels, leading to programmed cell death in cancerous cells while sparing normal cells .

- Inhibition of Angiogenesis : this compound has been shown to inhibit angiogenesis at low concentrations both in vitro and in vivo, which is a crucial mechanism for tumor growth and metastasis .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : this compound demonstrated cytotoxic effects against 34 human cancer cell lines with an average IC50 value of 0.005 μg/ml, indicating high potency . The compound's selective toxicity towards cancer cells highlights its potential as a chemotherapeutic agent.

- Specificity to Cancer Types : In studies involving chronic myeloid leukemia (K562) and lung cancer (A549) cell lines, this compound exhibited dose-dependent cytotoxicity without affecting non-cancerous cells, underscoring its selective action against malignant cells .

Antimicrobial Activity

This compound also displays significant antimicrobial properties:

- Bacterial Inhibition : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

- Mechanisms of Action : The antimicrobial effects are believed to be linked to the disruption of bacterial cell membranes and interference with metabolic processes within the pathogens.

Anti-Diabetic Potential

Emerging research suggests that this compound may possess anti-diabetic properties:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity:

- Comparative Analysis : Research comparing this compound with other anthraquinone derivatives has revealed that modifications to its structure can significantly alter its efficacy. For instance, acetylation did not enhance its activity compared to unmodified this compound .

- Future Directions : Continued exploration of SAR will aid in the development of more potent analogs for therapeutic use.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Propiedades

IUPAC Name |

(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(20)15(16)22)12(19)8-6(11(10)18)3-5(24-2)4-7(8)17/h3-4,13-15,17,20-23H,1-2H3/t13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMBLBOUQJNJIL-JJXSEGSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891800, DTXSID701043575 | |

| Record name | Altersolanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22268-16-2, 116948-40-4 | |

| Record name | Altersolanol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22268-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altersolanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022268162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altersolanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTERSOLANOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3LU23BE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.